molecular formula C21H24N2O5S B2753954 8-(2-Methoxybenzoyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 903256-25-7

8-(2-Methoxybenzoyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B2753954
CAS RN: 903256-25-7
M. Wt: 416.49
InChI Key: RRPRUNLBMFIOGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-Methoxybenzoyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane, commonly known as MDL-100,240, is a synthetic compound that belongs to the spirocyclic oxindole family. This compound has gained significant attention in the scientific community due to its unique chemical structure and potential biological applications.

Scientific Research Applications

Supramolecular Arrangements

Research on cyclohexane-5-spirohydantoin derivatives, closely related to the target compound, focuses on the preparation of various diazaspiro[4.5]decane derivatives and their crystal structures. These studies reveal the absence of solvent molecules in the crystals and highlight the role of substituents on the cyclohexane ring in determining supramolecular arrangements. The findings show two types of structures based on interactions between hydantoin rings, forming dimers and ribbons, which are essential for understanding molecular packing and interaction in solid states (Sara Graus et al., 2010).

Atom Transfer Reactions

In the context of oxygen and sulfur atom transfer reactions, studies involving oxiranes and thiiranes with singlet carbenes provide insight into the reactivity and kinetics of these processes. These reactions, important for synthetic applications, show the capability of carbenes to abstract oxygen and sulfur atoms, offering a pathway to generate various functional groups and molecular skeletons, including spirocyclic structures (J. Pezacki et al., 1998).

Hypoglycemic Activity

The synthesis and characterization of spiroimidazolidine-2,4-diones, through reactions involving arylsulfonyl chlorides, have been explored for their hypoglycemic potential. Notably, certain derivatives exhibit significant activity in reducing blood glucose levels in albino rats, suggesting potential applications in diabetes management. These findings underscore the therapeutic relevance of spirocyclic compounds in medicinal chemistry and drug development (Z. Iqbal et al., 2012).

properties

IUPAC Name

[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-27-19-10-6-5-9-18(19)20(24)22-13-11-21(12-14-22)23(15-16-28-21)29(25,26)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPRUNLBMFIOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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